2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
Description
2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride is a tertiary amine derivative with a piperidinyl core and an ethanolamine side chain. The compound features a six-membered piperidine ring substituted at the 3-position with an ethylaminoethyl group, further modified by an ethanol moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or chemical research applications.
The synthesis of such compounds typically involves multi-step alkylation and condensation reactions, as exemplified in –3, where similar dihydrochloride salts are synthesized via nucleophilic substitution or cyclization steps. The molecular formula of the compound can be inferred as C₁₁H₂₄Cl₂N₂O (assuming piperidine replaces pyrrolidine in ’s analog), with a molecular weight of 283.23 g/mol.
Properties
IUPAC Name |
2-[ethyl(2-piperidin-3-ylethyl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.2ClH/c1-2-13(8-9-14)7-5-11-4-3-6-12-10-11;;/h11-12,14H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUCFGZCXQHQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCCNC1)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride, also known as EPEA
Biochemical Analysis
Biochemical Properties
2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the interaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression that promote cell survival and proliferation. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions often result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy. In vitro studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. In vivo studies indicate that its degradation products can accumulate, potentially leading to long-term effects on cellular function. These effects can include alterations in cell signaling and metabolism, which may persist even after the compound has been cleared from the system.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can exert therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent. Understanding the dosage effects is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These effects on metabolism can have significant implications for cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipid solubility and the presence of specific binding sites on cellular membranes. This localization can affect its biological activity, as it may interact with different biomolecules depending on its cellular distribution.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It has been observed to localize to specific organelles such as the mitochondria and endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Within these organelles, it can exert its effects on cellular processes such as energy production and protein synthesis.
Biological Activity
2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride (CAS: 1220020-56-3) is a synthetic compound with a complex structure that suggests various pharmacological applications. The compound's molecular formula is C₁₁H₂₆Cl₂N₂O, with a molecular weight of approximately 273.25 g/mol. Its structure incorporates an ethyl group and a piperidine moiety, both of which are associated with significant biological activities.
The presence of functional groups such as amino and hydroxyl groups in this compound enhances its solubility and reactivity. These groups can participate in various chemical reactions, including nucleophilic substitutions and esterifications, making the compound versatile for further chemical modifications.
Neuropharmacological Effects
Research indicates that compounds with piperidine structures, including this compound, may modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation suggests potential applications in treating mood disorders such as depression and anxiety. Preliminary studies have shown that this compound may exhibit interactions with these receptors, which could lead to mood regulation effects .
Anticancer Activity
Recent investigations into piperidine-based compounds have highlighted their potential anticancer properties. For example, compounds similar to this compound have shown significant cytotoxic effects against multiple human cancer cell lines. Studies report growth inhibition percentages ranging from -85.67% to -41.54% across various cancer types, indicating strong anticancer potential .
Comparative Analysis of Similar Compounds
The following table compares this compound with related piperidine derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | C₁₀H₂₄Cl₂N₂O | Contains a methyl group; studied for similar biological activities |
| 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | C₁₁H₂₆Cl₂N₂O | Similar structure but different piperidine position; varied pharmacological profiles |
| 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride | C₉H₂₂Cl₂N₂O | Lacks an ethylene bridge; potential differences in receptor interactions |
This table illustrates how structural variations among piperidine derivatives can influence their biological activities.
The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may inhibit anti-apoptotic proteins such as Bcl-XL, promoting apoptosis in cancer cells. This mechanism aligns with findings that show upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes in treated cells .
Case Studies
Several studies have focused on the anticancer activity of related compounds:
- Study on Piperazine Derivatives : A study demonstrated that N-Ethyl-Piperazinyl-Amides showed broad-spectrum cell inhibition against human cancer cell lines, indicating similar potential for compounds like this compound .
- Antimicrobial Efficacy : Research into piperidine derivatives has shown promising results against Staphylococcus aureus and other pathogens, supporting the hypothesis that this compound may also possess antimicrobial properties .
Comparison with Similar Compounds
2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride ()
- Molecular Formula : C₉H₂₂Cl₂N₂O
- Molecular Weight : 245.19 g/mol
- Key Features: Five-membered pyrrolidine ring substituted with an ethylaminoethyl-ethanol group.
- Differences :
- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) in the target compound.
- Basicity : Piperidine derivatives generally exhibit higher basicity due to reduced ring strain compared to pyrrolidine.
- Applications : Classified as an irritant (IRRITANT), suggesting caution in handling.
Amustaline Dihydrochloride ()
- Molecular Formula : C₂₂H₂₅Cl₂N₃O₂·H₂O
- Molecular Weight : 507.28 g/mol
- Key Features: Acridinyl group with a bis(chloroethyl)aminoethyl ester.
- Differences: Functionality: Acts as a nucleic acid alkylator for viral/bacterial inactivation in blood products, unlike the ethanolamine-piperidine structure of the target compound. Complexity: Larger, planar acridinyl group enables DNA intercalation, a mechanism absent in simpler amines.
Cimetidine Amide Dihydrochloride ()
- Molecular Formula : C₉H₁₆Cl₂N₆S
- Molecular Weight : 287.24 g/mol
- Key Features : Imidazole-thioether backbone with a guanidine group.
- Differences: Pharmacology: Derived from cimetidine (H₂ antagonist), whereas the target compound lacks histamine receptor targeting motifs. Solubility: Higher sulfur content may alter lipophilicity compared to the ethanolamine-piperidine structure.
Physicochemical and Pharmacokinetic Properties
- LogP Trends: The target compound’s piperidine-ethanolamine structure likely confers moderate hydrophilicity (LogP ~0.5–1.2), whereas morpholinophenyl-triazine derivatives () are more lipophilic (LogP ~1.8–2.5).
- Retention Time : Triazine derivatives (e.g., : Rt = 1.15 min) exhibit longer LCMS retention compared to simpler amines, reflecting increased hydrophobicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
